molecular formula C7H4FNOS B1313586 4-Fluorobenzo[d]thiazol-2(3H)-one CAS No. 63754-97-2

4-Fluorobenzo[d]thiazol-2(3H)-one

Cat. No.: B1313586
CAS No.: 63754-97-2
M. Wt: 169.18 g/mol
InChI Key: WATZDQKTHRRJKG-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a fluorine atom at the fourth position of the benzene ring fused with a thiazole ring

Scientific Research Applications

4-Fluorobenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with 4-Fluorobenzo[d]thiazol-2(3H)-one are indicated by several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]thiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol derivatives with appropriate fluorinated reagents. One common method includes the reaction of 2-amino-5-fluorobenzenethiol with carbon disulfide in the presence of a base such as potassium hydroxide, followed by oxidation to form the desired benzothiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-5-fluorobenzothiazole
  • 6-Fluorobenzo[d]thiazol-2-amine
  • 4-Fluorobenzo[d]thiazole-2-thiol

Comparison: 4-Fluorobenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit distinct pharmacokinetic properties and a different spectrum of biological activities .

Properties

IUPAC Name

4-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATZDQKTHRRJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493849
Record name 4-Fluoro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63754-97-2
Record name 4-Fluoro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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